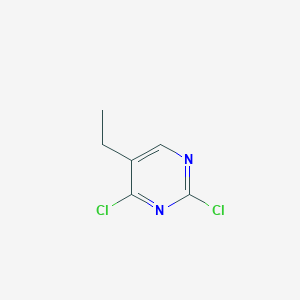

2,4-Dichloro-5-ethylpyrimidine

Description

Properties

IUPAC Name |

2,4-dichloro-5-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYFVWTWMBQHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434093 | |

| Record name | 2,4-dichloro-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34171-40-9 | |

| Record name | 2,4-dichloro-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 5-Ethyluracil Precursors

The most established route involves chlorinating 5-ethyluracil (C₆H₈N₂O₂) using phosphorus oxychloride (POCl₃) under catalytic conditions. A typical procedure suspends 5-ethyluracil in excess POCl₃ (3–5 equivalents) with N,N-dimethylaniline (10–15 mol%) as an acid scavenger. The mixture is refluxed at 110–120°C for 4–6 hours, yielding this compound as a pale yellow liquid after aqueous workup.

Reaction Mechanism :

Chlorination proceeds via nucleophilic substitution at the 2- and 4-positions of the pyrimidine ring. The ethyl group at position 5 exerts a moderate electron-donating effect, slightly reducing reactivity compared to unsubstituted pyrimidines. N,N-dimethylaniline neutralizes HCl byproduct, shifting equilibrium toward product formation.

Yield Optimization :

-

Excess POCl₃ (≥4 equivalents) improves conversion to >85%

-

Reflux duration beyond 6 hours risks decomposition, reducing purity

-

Lower temperatures (80–90°C) require longer reaction times (8–12 hours) but minimize side products

Phosgene and Triphosgene Systems

A patent-pending method employs phosgene (COCl₂) or triphosgene (C₃Cl₆O₃) in acetonitrile or dichloromethane. 5-Ethyluracil reacts with 2.2 equivalents of triphosgene at 60–70°C for 3 hours, achieving 78–82% yield. This approach reduces POCl₃ dependency but introduces handling challenges due to phosgene’s toxicity.

Comparative Efficiency :

| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| POCl₃ | 110–120 | 5 | 85–88 | 92–95 |

| Triphosgene | 60–70 | 3 | 78–82 | 88–90 |

| PCl₅/POCl₃ Mix | 100–110 | 4 | 83–85 | 90–93 |

Phosphorus Pentachloride (PCl₅) Combinations

Combining PCl₅ (1 equivalent) with POCl₃ (2 equivalents) at 100–110°C enhances chlorination efficiency. This dual-agent system accelerates reaction rates by 30% compared to POCl₃ alone, though PCl₅’s hygroscopicity demands stringent moisture control.

Industrial-Scale Production Strategies

Continuous-Flow Reactor Design

Modern facilities employ tubular flow reactors to optimize heat transfer and mixing. Key parameters:

-

Residence Time : 45–60 minutes

-

Temperature Gradient : 90°C (inlet) → 120°C (outlet)

-

Throughput : 50–100 kg/hour per reactor module

A 2023 study demonstrated 94% yield at 500 kg/day scale using this method, with 99.5% purity after distillation.

Solvent Recovery Systems

Industrial plants recover >95% of POCl₃ via fractional distillation under reduced pressure (50–100 mmHg). This reduces raw material costs by 40% and minimizes environmental discharge.

Analytical Validation Protocols

Purity Assessment

-

HPLC : C18 column, 60:40 acetonitrile/water, 1 mL/min

-

Retention time: 8.2 minutes

-

Detection limit: 0.1% impurities

-

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.35 (t, J=7.5 Hz, 3H, CH₂CH₃)

-

δ 2.85 (q, J=7.5 Hz, 2H, CH₂CH₃)

-

δ 8.65 (s, 1H, C6-H)

-

Stability Profiling

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, confirming suitability for standard storage conditions (25°C, inert atmosphere).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-ethylpyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and thiols under mild conditions to form substituted pyrimidine derivatives.

Oxidation and Reduction: Although specific details on oxidation and reduction reactions of this compound are limited, similar pyrimidine derivatives typically undergo these reactions under standard conditions using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific reaction conditions. For instance, nucleophilic substitution with amines can yield various aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

2,4-Dichloro-5-ethylpyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties enable it to participate in reactions that yield bioactive molecules targeting diseases such as cancer and infections. For instance, derivatives of pyrimidines have been reported to exhibit significant anti-inflammatory activities, particularly through the inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Case Study: Anti-Cancer Activity

Research has demonstrated that certain pyrimidine derivatives, including those related to this compound, exhibit potent activity against a range of cancers. A patent highlighted the use of these compounds in treating various types of cancer, including breast and prostate cancers . The selectivity and efficacy of these compounds make them promising candidates for further development.

Agricultural Applications

Herbicides and Pesticides

The compound is also explored for its potential use in agrochemicals. Pyrimidine derivatives are known to possess herbicidal properties, making them suitable for developing new herbicides. Their effectiveness against specific weed species can significantly enhance crop yields by reducing competition for resources .

Structure-Activity Relationships (SARs)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring can lead to enhanced potency and selectivity against target enzymes or receptors. Research indicates that introducing various substituents can improve anti-inflammatory and anti-cancer activities significantly .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals | Potent anti-cancer and anti-inflammatory activity |

| Agricultural Science | Potential herbicide | Effective against specific weed species |

| Structure-Activity | Modifications enhance biological activity | Improved potency with certain substituents |

| Safety | Risk of skin irritation and toxicity | Requires careful handling |

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-ethylpyrimidine is primarily related to its ability to interact with specific molecular targets. For instance, as an inhibitor of dipeptidyl peptidase IV, it binds to the active site of the enzyme, preventing the cleavage of incretin hormones and thereby enhancing insulin secretion. The exact pathways and molecular targets can vary depending on the specific application and the derivative being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Their Impact

The reactivity and applications of pyrimidine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) at position 5 increases the electrophilicity of the pyrimidine ring, enhancing reactivity toward nucleophiles. In contrast, the ethyl group (electron-donating) reduces electrophilicity, favoring reactions under milder conditions .

- Functional Group Diversity : Derivatives like 4,6-Dichloro-2-ethylpyrimidin-5-amine (with an amine group) exhibit distinct reactivity, enabling coupling reactions for drug discovery .

Comparative Reactivity

- Nucleophilic Aromatic Substitution : 2,4-Dichloro-5-fluoropyrimidine reacts rapidly with amines or thiols due to fluorine’s strong electron-withdrawing effect, while the ethyl-substituted analog requires higher temperatures or catalysts .

- Cross-Coupling Reactions : Ethyl-substituted pyrimidines are less reactive in Suzuki-Miyaura couplings compared to bromo- or iodo-analogs but are valuable in Pd-catalyzed alkylation .

Data Tables and Research Findings

Table 2: Key Physicochemical Properties

| Property | This compound | 2,4-Dichloro-5-methylpyrimidine | 2,4-Dichloro-5-fluoropyrimidine |

|---|---|---|---|

| Boiling Point (°C) | ~250 (estimated) | 210–215 | 190–195 |

| Solubility in Water | Low | Low | Moderate |

| LogP (Octanol-Water) | 2.8 | 2.1 | 1.5 |

Notes:

Biological Activity

2,4-Dichloro-5-ethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H6Cl2N2. It is characterized by two chlorine atoms at positions 2 and 4 and an ethyl group at position 5 on the pyrimidine ring. This unique substitution pattern contributes to its distinct biological activities, making it a valuable compound in medicinal chemistry and agrochemical applications.

The compound's structure allows it to engage in various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Its reactivity is influenced by the presence of the chlorine atoms and the ethyl group, which can affect its interaction with biological targets.

Target Interaction

This compound primarily interacts with inflammatory mediators, inhibiting their expression and activity. This suggests its potential utility in anti-inflammatory therapies.

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and acts as a CYP1A2 inhibitor, which may influence the metabolism of other drugs. Its bioavailability and distribution are critical for its effectiveness in therapeutic applications.

Medicinal Chemistry Applications

This compound serves as a building block for synthesizing biologically active compounds, including inhibitors for various kinases involved in cancer pathways. For instance, it has been linked to the development of inhibitors for dipeptidyl peptidase IV and TBK1/IKKε kinases, which are crucial in regulating immune responses and inflammation.

Agrochemical Applications

In agriculture, this compound is utilized in developing herbicides and fungicides. Its ability to disrupt specific biochemical pathways in plants makes it effective against various pests and diseases.

Case Studies

- Inflammatory Response Inhibition : A study demonstrated that derivatives of pyrimidine compounds can significantly reduce inflammation markers in animal models. The results indicated that this compound could be effective in treating conditions like rheumatoid arthritis due to its anti-inflammatory properties.

- Toxicological Assessment : Exposure to similar pyrimidine derivatives has been associated with skin irritation and allergic reactions. A case study involving workers exposed to 2,4-Dichloro-5-methylpyrimidine (a close analogue) revealed acute irritant contact dermatitis (ICD) symptoms within minutes of exposure, highlighting the need for safety measures when handling these compounds .

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,4-Dichloro-5-methylpyrimidine | Methyl group at position 5 | Moderate antibacterial activity; irritant properties |

| 2,4-Dichloro-5-fluoropyrimidine | Fluorine atom at position 5 | Antiviral and anticancer potential |

| 2,4-Dichloro-5-phenylpyrimidine | Phenyl group at position 5 | Kinase inhibition for cancer therapy |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Dichloro-5-ethylpyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and chlorination. A representative approach (adapted from analogs) includes:

Cyclization : React ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to form a pyrimidine intermediate.

Functionalization : Introduce the ethyl group via alkylation or substitution reactions.

Chlorination : Use POCl₃ or PCl₅ under controlled conditions to achieve selective substitution at the 2- and 4-positions .

- Optimization Tips : Monitor reaction temperature (e.g., reflux at 80–110°C) and stoichiometry to minimize by-products like over-chlorinated derivatives. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituents (e.g., ethyl group at C5: δ ~1.2 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂). Chlorine atoms induce deshielding in adjacent carbons (C2/C4: δ ~155–160 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₇Cl₂N₃: m/z ~208.02) and fragmentation patterns to validate the structure .

- IR Spectroscopy : Detect C-Cl stretches (~550–650 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in regioselective chlorination pathways?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and compare activation energies for chlorination at C2 vs. C4. For example, Fukui functions can predict electrophilic attack sites, while NBO analysis reveals charge distribution differences .

- Case Study : In 5-ethylpyrimidine analogs, steric hindrance from the ethyl group may favor chlorination at C2 over C4. Validate predictions with experimental yields and X-ray crystallography (if available) .

Q. What strategies mitigate side reactions during ethyl group introduction in pyrimidine systems?

- Methodological Answer :

- Protection-Deprotection : Temporarily block reactive sites (e.g., N1 of pyrimidine) with tert-butoxycarbonyl (Boc) groups before alkylation .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the ethylating agent (e.g., ethyl iodide).

- By-Product Analysis : Monitor for diethylated products via LC-MS and adjust reagent ratios (e.g., 1.2 eq ethyl iodide) to suppress over-alkylation .

Q. How do electronic and steric effects of the ethyl and chloro substituents influence biological activity?

- Methodological Answer :

- SAR Studies : Compare inhibitory activity (e.g., IC₅₀) against kinases or enzymes using analogs with varied substituents. For example:

- Replace the ethyl group with methyl or propyl to assess steric tolerance.

- Substitute Cl with F or Br to evaluate electronic effects on binding .

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). The ethyl group may enhance hydrophobic contacts, while Cl atoms stabilize π-stacking .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Systematic Testing : Measure solubility in 10+ solvents (e.g., DMSO, ethanol, chloroform) under standardized conditions (25°C, 1 atm). Note that impurities (e.g., residual POCl₃) can artificially alter solubility; purify via recrystallization (ethanol/water) before testing .

- Literature Comparison : Cross-reference data with analogs (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) to identify trends. Chlorinated pyrimidines generally exhibit low polarity and higher solubility in aprotic solvents .

Experimental Design

Design a protocol for scaling up this compound synthesis while maintaining yield and purity.

- Methodological Answer :

Pilot-Scale Reactors : Use jacketed glass reactors with precise temperature control (±2°C) to replicate lab conditions.

In-Process Monitoring : Employ inline FTIR or HPLC to track reaction progression and detect intermediates.

Workflow Adjustments : Optimize stirring rates (≥500 rpm) to ensure homogeneity during chlorination.

Waste Management : Neutralize excess POCl₃ with ice-cold NaHCO₃ and segregate halogenated waste for professional disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.